2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a perfluorinated para-hydroxybenzoic acid building block . It is used as a synthesis intermediate for APIs and quenched activity-based probe for bioimaging applications .
Synthesis Analysis
This compound may be used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This involves combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .Molecular Structure Analysis
The linear formula of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is HOC6F4CO2H . The molecular weight is 210.08 (anhydrous basis) .Chemical Reactions Analysis
The compound is used as a precursor to synthesise BMV109, which serves as a fluorescent activity-based probe for bioimaging .Physical And Chemical Properties Analysis
Due to its perfluorination, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is relatively acidic with an observed pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid (pKa of 9.3) .Scientific Research Applications
Bioimaging
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: is utilized as a precursor in synthesizing fluorescent probes like BMV109 . These probes are instrumental in bioimaging, allowing researchers to visualize biological processes in real-time. The compound’s perfluorination enhances its acidity, making it an excellent candidate for developing activity-based probes that can be used in various imaging techniques to study cellular functions.
Pharmaceuticals
In pharmaceutical research, this compound serves as a building block for creating inhibitors targeting proteins like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are crucial in the post-translational modification of proteins, and their inhibition can lead to the development of new therapeutic agents for diseases where protein prenylation plays a key role.
Material Science
The electron-withdrawing properties of the fluorinated benzene ring in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid make it a valuable component in material science . It’s used to synthesize ligands with specific reactivity, which can be anchored onto various supports. This has implications in creating advanced materials with tailored properties for electronics, coatings, and other applications.
Analytical Chemistry
As an analytical reagent, this compound is used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand, due to its modified reactivity, can be employed in chromatography and spectroscopy for the separation and identification of complex mixtures, enhancing the precision of analytical methods.
Organic Synthesis
In organic synthesis, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid is a versatile intermediate . Its fluorinated structure is particularly useful in the Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, and various other compounds. This reaction is pivotal in synthesizing a wide array of organic molecules, including pharmaceuticals and agrochemicals.
Agriculture
While direct applications in agriculture are not well-documented, the compound’s role in synthesizing other chemicals suggests potential uses in developing agrochemicals . Its derivatives could be explored for pest control, growth regulation, or as intermediates in creating compounds that protect crops from diseases.
Mechanism of Action
Target of Action
It has been used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
Mode of Action
Its derivative, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, has been used to tune reactivity and for immobilization on supports .
Future Directions
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHGQOBAPTEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215509 | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | |
CAS RN |
652-34-6 | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (FHBA) influence the thermal properties of liquid crystalline copolymers?
A: Introducing FHBA into copolymers with 6-hydroxy-2-naphthoic acid (HNA) significantly lowers the crystal/nematic phase transition temperatures (TCN). [] This effect is attributed to the FHBA residues disrupting the regularity of the polymer chain, hindering crystallization. Compared to similar copolymers using 4-hydroxybenzoic acid, the FHBA-containing copolymers show TCN values approximately 40°C lower. []
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